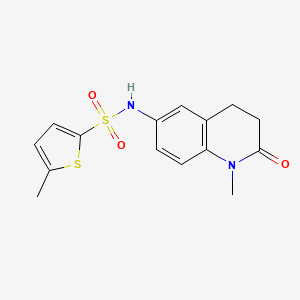
5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H16N2O3S2 and its molecular weight is 336.42. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Multicomponent Synthesis of Tetrahydroquinoline Derivatives :The research conducted by Dyachenko et al. (2015) focused on synthesizing substituted tetrahydroquinoline derivatives through condensation processes, providing a structural foundation for further applications in scientific research (Dyachenko et al., 2015).
Development of Tetrahydroisoquinolines :Bunce et al. (2012) explored the synthesis of tetrahydroisoquinolines, essential core structures for potential drug analogs with applications in treating various diseases, including cancer and CNS disorders. Their work detailed the synthetic pathways and challenges encountered in the synthesis process (Bunce et al., 2012).
Antimicrobial and Antiviral Applications
Synthesis of Arylazopyrazole Pyrimidone Clubbed Heterocyclic Compounds :Sarvaiya et al. (2019) reported the synthesis of novel heterocyclic compounds with arylazopyrazole pyrimidone structure, which showed promising antimicrobial activity against a variety of bacteria and fungi, demonstrating the potential biomedical applications of these compounds (Sarvaiya et al., 2019).
Antiviral Activity of Morpholine Derivatives :The study by Selvakumar et al. (2018) synthesized morpholine substituted sulfonamide and urea derivatives, revealing significant antiviral activity against an avian paramyxovirus, highlighting the potential of these compounds in antiviral drug development (Selvakumar et al., 2018).
Anticancer Research
Novel Quinoline Bearing Sulfonamide Derivatives :Ahmed et al. (2017) synthesized novel quinoline bearing sulfonamide derivatives, designed as carbonic anhydrase inhibiting anticancer drugs. The synthesized compounds showed significant in vitro anticancer activity against the human breast cancer cell line (MCF7), providing insights into their potential therapeutic applications (Ahmed et al., 2017).
Chemical Sensing and Recognition
Functionalized Tetrahydroquinolines as Chemosensors :Research by Shally et al. (2020) introduced novel tetrahydroquinoline-based chemosensors for the selective recognition of highly toxic Pd2+ ions. Their studies demonstrated the chemosensors' selectivity and sensitivity, providing a basis for their application in environmental monitoring and safety assessments (Shally et al., 2020).
properties
IUPAC Name |
5-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S2/c1-10-3-8-15(21-10)22(19,20)16-12-5-6-13-11(9-12)4-7-14(18)17(13)2/h3,5-6,8-9,16H,4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHQPPQDYKIRSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2633704.png)
![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2633706.png)
![2-[3-(3-bromophenyl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide](/img/structure/B2633707.png)
![5-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-3-phenyl-2,1-benzoxazole](/img/structure/B2633710.png)
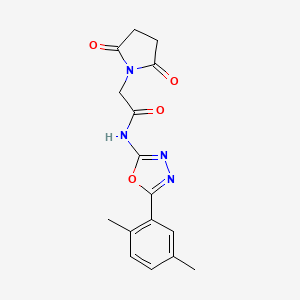
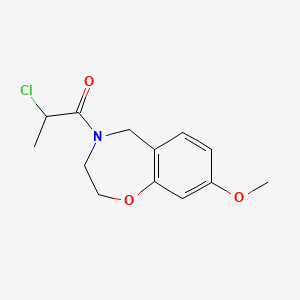
![4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B2633716.png)
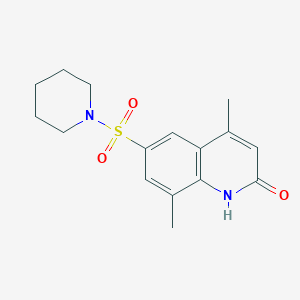
![ethyl 2-{2-[(4-chlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2633718.png)
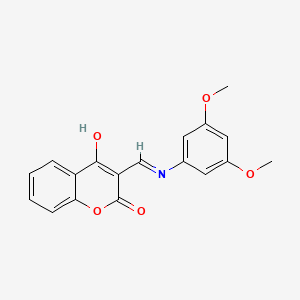
![1-[(2-fluorophenyl)methoxy]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2633720.png)
![3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid](/img/structure/B2633724.png)

![Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate](/img/no-structure.png)